molecular formula C9H12O2 B3022794 [3-(Methoxymethyl)phenyl]methanol CAS No. 522622-95-3

[3-(Methoxymethyl)phenyl]methanol

Cat. No.: B3022794
CAS No.: 522622-95-3
M. Wt: 152.19 g/mol
InChI Key: LCRNBZWULOCFRL-UHFFFAOYSA-N
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Description

[3-(Methoxymethyl)phenyl]methanol is an organic compound with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol It is characterized by a phenyl ring substituted with a methoxymethyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Methoxymethyl)phenyl]methanol typically involves the reaction of 3-(methoxymethyl)benzaldehyde with a reducing agent such as sodium borohydride (NaBH₄) in an alcohol solvent like methanol. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired alcohol .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity. The use of catalytic hydrogenation over palladium on carbon (Pd/C) is also a common approach for large-scale synthesis .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether.

    Substitution: HBr in acetic acid.

Major Products Formed:

    Oxidation: 3-(Methoxymethyl)benzaldehyde, 3-(Methoxymethyl)benzoic acid.

    Reduction: 3-(Methoxymethyl)phenylmethane.

    Substitution: 3-Bromobenzyl alcohol.

Scientific Research Applications

Chemistry: [3-(Methoxymethyl)phenyl]methanol is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active molecules. It can be modified to produce derivatives with antimicrobial, anti-inflammatory, or anticancer properties .

Industry: The compound is utilized in the production of specialty chemicals and polymers. Its derivatives are used in the manufacture of fragrances, flavorings, and other fine chemicals .

Mechanism of Action

Comparison with Similar Compounds

  • 3-(Methoxymethyl)benzaldehyde
  • 3-(Methoxymethyl)benzoic acid
  • 3-Bromobenzyl alcohol

Comparison: Compared to its analogs, [3-(Methoxymethyl)phenyl]methanol is unique due to its dual functional groups (methoxymethyl and methanol), which provide versatility in chemical transformations. Its methoxymethyl group offers protection during synthetic procedures, while the methanol group allows for further functionalization .

Properties

IUPAC Name

[3-(methoxymethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-11-7-9-4-2-3-8(5-9)6-10/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRNBZWULOCFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60476909
Record name [3-(methoxymethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

522622-95-3
Record name [3-(methoxymethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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